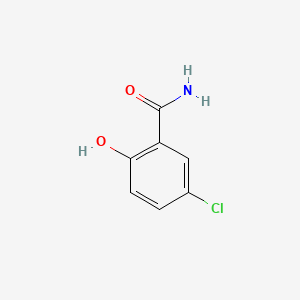

5-Chlorosalicylamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407139. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHMQZBVJPQCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40324590 | |

| Record name | 5-Chlorosalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7120-43-6 | |

| Record name | 5-Chloro-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7120-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007120436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7120-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorosalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chlorosalicylamide: A Comprehensive Technical Guide for Chemical Researchers

Introduction: Unveiling a Versatile Chemical Intermediate

5-Chlorosalicylamide (5-CSA), a halogenated derivative of salicylamide, stands as a pivotal molecule in the landscape of pharmaceutical and chemical research. While structurally unassuming, its strategic placement of chloro, hydroxyl, and amide functional groups on a benzene ring imparts a unique reactivity profile, establishing it as a valuable precursor and a compound of interest for its intrinsic biological activities. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and analytical methodologies pertaining to this compound, tailored for researchers, scientists, and professionals in drug development. Our focus extends beyond mere data presentation to offer insights into the causality behind its chemical behavior and applications.

Core Chemical and Physical Properties

This compound is a white to slightly pink crystalline solid at room temperature.[1] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-2-hydroxybenzamide | [2] |

| CAS Number | 7120-43-6 | [2][3] |

| Molecular Formula | C₇H₆ClNO₂ | [2][3] |

| Molecular Weight | 171.58 g/mol | [2] |

| Melting Point | 223-226 °C | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in hot alcohol; slightly soluble in ether and acetone; almost insoluble in water. | |

| Density | ~1.447 g/cm³ |

These properties underscore the compound's stability as a solid and its limited aqueous solubility, which are key considerations for reaction solvent selection and purification processes like recrystallization.

Molecular Structure and Spectroscopic Profile

The arrangement of functional groups in this compound dictates its chemical reactivity and is confirmed through various spectroscopic techniques.

Caption: General synthetic pathway to this compound.

Experimental Protocol: Synthesis from 5-Chlorosalicylic Acid

This protocol describes a common laboratory-scale method for the amidation of 5-chlorosalicylic acid. The causality behind this two-step, one-pot approach is the conversion of the less reactive carboxylic acid into a highly reactive acyl chloride intermediate, which readily reacts with ammonia.

Materials:

-

5-Chlorosalicylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Ammonium hydroxide (concentrated aqueous solution)

-

Ice

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chlorosalicylic acid (1 equivalent) in anhydrous toluene.

-

Carefully add thionyl chloride (1.5 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution. This step forms the 5-chlorosalicyl chloride intermediate.

-

Amidation: Cool the reaction mixture to room temperature. In a separate beaker, prepare a solution of concentrated ammonium hydroxide in an ice bath.

-

Slowly and carefully pour the cooled reaction mixture containing the acyl chloride into the cold ammonium hydroxide solution with vigorous stirring. This is an exothermic reaction.

-

Continue stirring for 30 minutes in the ice bath. A precipitate of this compound will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any ammonium chloride salts.

-

Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified product under vacuum.

Self-Validation: The identity and purity of the synthesized product should be confirmed by measuring its melting point and by spectroscopic analysis (NMR, IR) as detailed in Section 2.

Biological Activity and Mechanism of Action

Salicylamides and their derivatives are known for a wide spectrum of biological activities. While this compound itself is a key building block, its structural motifs are associated with specific biological functions.

-

Antibacterial Activity: Chlorinated salicylanilides, a class of compounds derived from this compound, are known to possess antibacterial properties. Their mechanism of action is often attributed to the disruption of bacterial cell membranes. [4]These compounds can increase membrane permeability, leading to the leakage of essential intracellular components and ultimately cell death. [5]The lipophilic nature of the chlorinated aromatic ring facilitates interaction with the lipid bilayer of the bacterial membrane. [6][7]* Anthelmintic Precursor: this compound is a crucial intermediate in the synthesis of Niclosamide, an anthelmintic agent used to treat tapeworm infections. [8]* Anticancer Potential of Derivatives: Derivatives of this compound have been investigated for their anticancer properties. Some salicylanilides have been shown to act as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified overview of the biological mechanisms of action for salicylamide derivatives.

Analytical Methodologies

Accurate quantification and purity assessment of this compound are essential for quality control in both research and industrial settings. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose. [9]

Protocol: Purity Analysis by HPLC

This protocol provides a general guideline for the purity determination of this compound using reversed-phase HPLC with UV detection.

Instrumentation and Conditions:

| Parameter | Condition |

| HPLC System | Standard system with pump, autosampler, column oven, and UV detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

Procedure:

-

Solution Preparation:

-

Mobile Phase: Prepare the mobile phase as described above, filter through a 0.45 µm membrane filter, and degas before use.

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

-

Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time and system suitability.

-

Inject the sample solution.

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Purity (%) = (Area of 5-CSA Peak / Total Area of All Peaks) x 100

-

For trace-level quantification, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity. [9][10]

Applications in Drug Development and Chemical Synthesis

The primary role of this compound in drug development is that of a key chemical intermediate. []Its structure allows for further chemical modifications at the amide nitrogen, the phenolic hydroxyl group, or the aromatic ring, leading to a diverse range of derivatives with varied pharmacological activities.

-

Synthesis of Niclosamide: As previously mentioned, this compound is a direct precursor to Niclosamide. The synthesis involves the condensation of 5-chlorosalicylic acid (or its activated form) with 2-chloro-4-nitroaniline. [8]* Scaffold for Novel Therapeutics: The salicylamide core is a recognized scaffold in medicinal chemistry. By using this compound as a starting material, researchers can synthesize libraries of novel compounds to screen for various biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. The chlorine atom at the 5-position can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity or modifying its pharmacokinetic profile.

Conclusion

This compound is a compound of significant utility, bridging the gap between basic chemical synthesis and the development of complex, biologically active molecules. Its well-defined chemical and physical properties, coupled with a clear spectroscopic signature, make it a reliable component in multi-step syntheses. An understanding of its structure, reactivity, and analytical protocols is essential for any researcher working with this versatile intermediate. The continued exploration of its derivatives promises to yield novel therapeutic agents, underscoring the enduring importance of such fundamental chemical building blocks in the advancement of science.

References

-

PubChem. (n.d.). 5-Chloro-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

- Hamilton, W. A. (1968). The mechanism of the bacteriostatic action of tetrachlorosalicylanilide: a Membrane-active antibacterial compound. Journal of General Microbiology, 50(3), 441–458.

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved January 10, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved January 10, 2026, from [Link]

-

OpenStax. (2016). 14.3 Mechanisms of Antibacterial Drugs. Microbiology. Retrieved January 10, 2026, from [Link]

- Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- Google Patents. (n.d.). A kind of improvement synthetic method of 5 chloro-salicylic acid.

- Google Patents. (n.d.). Method for simply recovering 5-chloro-salicylic acid synthetic solvent.

-

Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 10, 2026, from [Link]

-

Allied Health Microbiology. (n.d.). 10.2 Mechanisms of Antibacterial Drugs. Retrieved January 10, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 10, 2026, from [Link]

-

UCSC. (n.d.). IR Tables, Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved January 10, 2026, from [Link]

-

RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved January 10, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 10, 2026, from [Link]

-

SpectraBase. (n.d.). 5-Chlorosalicylaldehyde - Optional[FTIR] - Spectrum. Retrieved January 10, 2026, from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved January 10, 2026, from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved January 10, 2026, from [Link]

- Lou, Z., et al. (2011). Antibacterial activity and mechanism of action of chlorogenic acid. Journal of Food Science, 76(8), M552-M557.

-

Waters. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved January 10, 2026, from [Link]

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

-

PubChem. (n.d.). 5-Chlorosalicylic Acid. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved January 10, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved January 10, 2026, from [Link]

- Li, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 6696437.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 5-Chloro-2-hydroxybenzamide | C7H6ClNO2 | CID 348094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(7120-43-6) 1H NMR spectrum [chemicalbook.com]

- 4. The mechanism of the bacteriostatic action of tetrachlorosalicylanilide: a Membrane-active antibacterial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity and mechanism of action of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 7. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 8. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 5-Chlorosalicylamide from Salicylic Acid

This guide provides a comprehensive overview of the synthetic pathways for producing 5-Chlorosalicylamide, a key intermediate in the pharmaceutical and agrochemical industries, starting from salicylic acid. The content is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably niclosamide, an anthelmintic drug used to treat tapeworm infections. Its unique chemical structure, featuring a chlorine atom at the 5-position of the salicylamide backbone, imparts specific biological activities and chemical properties that are leveraged in drug design and agrochemical formulations. This guide will explore the primary synthetic routes from the readily available starting material, salicylic acid, detailing the underlying chemistry and providing practical protocols.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound from salicylic acid is predominantly a two-stage process. The initial and most critical step is the regioselective chlorination of salicylic acid to produce 5-chlorosalicylic acid. The subsequent stage involves the amidation of the carboxylic acid group of 5-chlorosalicylic acid to yield the final product.

The efficiency and purity of the final product are highly dependent on the successful execution of the first step, as the separation of isomeric by-products from the chlorination reaction can be challenging. The choice of amidation method in the second step is often dictated by factors such as scale, available reagents, and desired purity.

Part 1: Regioselective Chlorination of Salicylic Acid

The hydroxyl (-OH) and carboxyl (-COOH) groups of salicylic acid are ortho, para-directing activators for electrophilic aromatic substitution. The steric hindrance from the carboxyl group favors substitution at the para-position (position 5) relative to the hydroxyl group. However, careful control of reaction conditions is paramount to minimize the formation of the ortho-substituted (3-chlorosalicylic acid) and di-substituted (3,5-dichlorosalicylic acid) by-products.

Pathway 1.1: Direct Chlorination with Chlorine Gas

This method is the most common and industrially viable approach due to its cost-effectiveness and potential for high throughput.[1] It involves the direct reaction of salicylic acid with chlorine gas in a suitable solvent.

Causality of Experimental Choices:

-

Solvent Selection: Halogenated aromatic hydrocarbons such as chlorobenzene or o-dichlorobenzene are preferred solvents.[1][2] Their high boiling points allow for the reaction to be conducted at elevated temperatures, which can improve reaction rates. Furthermore, their non-polar nature facilitates the dissolution of salicylic acid and chlorine gas.

-

Temperature Control: The reaction is typically carried out at a temperature range of 100-110°C.[1][3] Lower temperatures can lead to incomplete reactions, while higher temperatures may promote the formation of undesired isomers and dichlorinated products.

-

Controlled Chlorine Addition: A slow and controlled introduction of chlorine gas is crucial to maintain a low concentration of the chlorinating agent in the reaction mixture. This favors monosubstitution and enhances the regioselectivity towards the 5-position.[1]

-

Anhydrous Conditions: The presence of water can lead to the formation of unwanted by-products. Therefore, it is essential to ensure the reaction mixture is dry, often by heating the salicylic acid in the solvent to drive off any residual moisture before introducing chlorine.[3]

Experimental Protocol: Direct Chlorination of Salicylic Acid

-

Preparation: In a reaction vessel equipped with a stirrer, gas inlet tube, and condenser, add 552 parts by weight of salicylic acid to 2000 parts by weight of chlorobenzene.[1]

-

Drying: Heat the mixture to 130°C to remove any residual water.[1]

-

Chlorination: Cool the mixture to 110°C to obtain a clear solution. Slowly bubble 310 parts by weight of chlorine gas into the solution over a period of 10 hours while maintaining the temperature at 110°C.[1] Monitor the reaction progress by techniques such as HPLC to ensure the desired level of conversion and minimize the formation of 3,5-dichlorosalicylic acid.

-

Crystallization and Isolation: After the addition of chlorine is complete, cool the reaction mixture to 25-30°C with continuous stirring to allow the 5-chlorosalicylic acid to crystallize.[1]

-

Filtration and Washing: Filter the precipitated product and wash the filter cake with fresh, cold chlorobenzene to remove impurities.[1]

-

Drying: Dry the product under vacuum to obtain 5-chlorosalicylic acid.

Table 1: Comparison of Chlorination Methods

| Parameter | Direct Chlorination with Cl2 | N-Chlorosuccinimide (NCS) Method |

| Chlorinating Agent | Chlorine Gas | N-Chlorosuccinimide |

| Solvent | Chlorobenzene, o-dichlorobenzene | Acetonitrile |

| Temperature | 100-110°C | Room Temperature (20°C) |

| Catalyst | Typically none required | Sulfuric Acid |

| Scale | Industrial | Laboratory |

| Safety Considerations | Handling of toxic chlorine gas | Handling of corrosive acid |

| Yield | High | 92%[4] |

Pathway 1.2: Laboratory-Scale Chlorination with N-Chlorosuccinimide (NCS)

For laboratory-scale synthesis, the use of N-chlorosuccinimide (NCS) offers a milder and more convenient alternative to gaseous chlorine. This method proceeds via an in-situ generation of an electrophilic chlorine species.

Causality of Experimental Choices:

-

Reagent Selection: NCS is a stable, crystalline solid that is easier and safer to handle in a laboratory setting compared to chlorine gas.

-

Catalyst: A strong acid catalyst, such as sulfuric acid, is used to activate the NCS and generate a more potent electrophilic chlorinating agent.[4]

-

Solvent: Acetonitrile is a suitable solvent for this reaction as it dissolves both the salicylic acid and the reagents.[4]

-

Temperature: The reaction can be performed at room temperature, which simplifies the experimental setup.[4]

Experimental Protocol: Chlorination using NCS

-

Dissolution: To a solution of salicylic acid (1 equivalent) in acetonitrile, add concentrated sulfuric acid (1.05 equivalents) at room temperature and stir for 5 minutes.[4]

-

Addition of NCS: Add N-chlorosuccinimide (1.05 equivalents) to the mixture.[4]

-

Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 hours.[4]

-

Work-up: Evaporate the solvent to dryness. Add a small amount of acetonitrile to the residue, stir for 10 minutes, and then filter.[4]

-

Purification: Wash the filter cake with water and dry to obtain the 5-chlorosalicylic acid product.[4]

Visualization of Chlorination Pathways

Caption: Synthetic routes to this compound.

Conclusion: A Versatile Synthesis with Multiple Avenues

The synthesis of this compound from salicylic acid is a well-established process with multiple viable pathways. The choice of a specific route will depend on the desired scale of production, available resources, and safety considerations. For industrial applications, direct chlorination followed by a robust amidation method like the esterification-amidation route offers a cost-effective and high-yield process. For laboratory research and development, the use of NCS for chlorination and the acyl chloride or direct urea-based amidation methods provide convenient and efficient alternatives. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers and drug development professionals can effectively synthesize this important chemical intermediate with high purity and yield.

References

- US Patent US7262325B2. (2007). Method of preparing salicylamides. Google Patents.

- CN Patent CN106831396A. (2017). A kind of improvement synthetic method of 5 chloro-salicylic acid. Google Patents.

- CN Patent CN101684061A. (2010). Method for simply recovering 5-chloro-salicylic acid synthetic solvent. Google Patents.

-

Fiasella, A., et al. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. Retrieved from [Link]

- US Patent US2811547A. (1957). Process for preparing s-chlorosalicylic. Google Patents.

- Zhang, L., et al. (2019). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. ChemistrySelect, 4(33), 9809-9812.

-

Leogane, O., & Lebel, H. (2008). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Organic & Biomolecular Chemistry, 6(11), 1943-1950. Retrieved from [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Royal Society of Chemistry. (2008). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science. Retrieved from [Link]

-

Royal Society of Chemistry. (2007). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. RSC Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

Semantic Scholar. (2018). SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Retrieved from [Link]

-

Royal Society of Chemistry. (2008). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science. Retrieved from [Link]

-

Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. Acyl chloride synthesis. Retrieved from [Link]

-

PubChem. 5-Chloro-2-hydroxybenzamide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents [patents.google.com]

- 3. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]

- 4. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of Action of 5-Chlorosalicylamide in Cancer Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chlorosalicylamide, a key structural component of the FDA-approved anthelmintic drug Niclosamide, has emerged as a potent anti-neoplastic agent with a multifaceted mechanism of action.[1][2] This guide delineates the core molecular interactions and downstream cellular consequences of this compound in cancer cells. It functions primarily as a mitochondrial uncoupler, precipitating a severe bioenergetic crisis marked by ATP depletion.[3][4] Concurrently, it acts as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a central hub for oncogenic processes.[1][5] These primary actions converge to trigger a cascade of secondary effects, including the activation of the cellular energy sensor AMPK, modulation of autophagy, and robust induction of apoptosis, ultimately leading to cancer cell death.[5][6][7] This document provides a comprehensive overview of these mechanisms, supported by detailed experimental protocols for their validation.

Introduction

Cancer is characterized by uncontrolled cell proliferation and the evasion of programmed cell death (apoptosis).[8] A key strategy in modern oncology is to identify compounds that can selectively target these hallmark traits of cancer cells.[9] this compound (PubChem CID: 348094) is a salicylamide derivative that has garnered significant interest for its anti-cancer properties.[10] It is a major component of Niclosamide, a drug with a long history of safe clinical use for parasitic infections, which has been repurposed for its anti-cancer effects.[1][5][11] The activity of Niclosamide and its analogues is largely attributed to the this compound scaffold, which engages multiple, interconnected signaling pathways crucial for cancer cell survival and proliferation.

Core Mechanisms of Action

The efficacy of this compound stems from its ability to simultaneously disrupt cellular energy metabolism and inhibit a critical oncogenic signaling pathway.

Mitochondrial Uncoupling: Inducing a Bioenergetic Crisis

The primary and most well-documented mechanism of this compound and its parent compound Niclosamide is the uncoupling of mitochondrial oxidative phosphorylation.[3][4] It acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing ATP synthase.[4] This action dissipates the crucial proton gradient (ΔΨm) that drives ATP synthesis, effectively "uncoupling" respiration from energy production.[3][12] The result is a futile cycle of oxygen consumption without ATP generation, leading to a rapid and severe depletion of cellular ATP levels and inducing a state of metabolic collapse.[4][12] This metabolic vulnerability is a promising therapeutic window, as many cancer cells are highly dependent on mitochondrial metabolism.[9]

STAT3 Signaling Inhibition: Targeting a Key Oncogenic Driver

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide array of human cancers, including pancreatic, breast, and medulloblastoma.[13][14][15] STAT3 activation, typically through phosphorylation at the Tyrosine 705 residue (p-STAT3), promotes its dimerization, nuclear translocation, and the transcription of target genes involved in proliferation (e.g., Cyclin D1), survival (e.g., Bcl-2, Survivin), and angiogenesis.[16][17][18] this compound, as part of the Niclosamide structure, has been shown to be a potent inhibitor of this pathway.[1][5] It effectively reduces the phosphorylation of STAT3, thereby blocking its downstream signaling functions.[5][18] This inhibition removes a critical pro-survival signal, sensitizing cancer cells to apoptosis and reducing their proliferative capacity.[14][15]

Downstream Cellular Consequences

The dual impact on cellular bioenergetics and STAT3 signaling initiates a cascade of events that collectively determine the fate of the cancer cell.

AMPK Activation: The Cellular Energy Sensor Response

In response to the severe ATP depletion caused by mitochondrial uncoupling, the cell activates a master energy sensor: 5' AMP-activated protein kinase (AMPK).[5][19] AMPK is activated by a high AMP/ATP ratio and works to restore energy homeostasis by switching off anabolic (ATP-consuming) pathways and switching on catabolic (ATP-producing) pathways.[20] While AMPK activation is a survival response, in the context of the profound and sustained metabolic stress induced by this compound, it can contribute to cell cycle arrest or even cell death.[21][22] The role of AMPK in cancer is complex; it can act as a tumor suppressor in early stages but may support the survival of established tumors under metabolic stress.[20][23]

Modulation of Autophagy

Autophagy is a cellular recycling process where damaged organelles and proteins are degraded to provide nutrients during times of stress.[24] In cancer, its role is context-dependent: it can act as a tumor suppressor by removing damaged components, but in established tumors, it often serves as a pro-survival mechanism to withstand metabolic stress and chemotherapy.[24][25] The interplay between this compound and autophagy is intricate. The inhibition of STAT3 has been shown to downregulate LC3, a key autophagy marker, suggesting that STAT3 plays a role in regulating autophagy.[7] By inducing metabolic stress, this compound can trigger autophagy as a survival response. However, some agents can also inhibit the later stages of autophagy, leading to the accumulation of dysfunctional autophagosomes and promoting cell death.[26][27][28] Therefore, the ultimate effect on cell fate depends on the balance between the induction and resolution of the autophagic process.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical barrier to cancer development that is often evaded by malignant cells.[6][8][29] this compound robustly induces apoptosis through the convergence of its primary mechanisms. The inhibition of the STAT3 pathway downregulates anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards death.[30] Simultaneously, the profound mitochondrial dysfunction and metabolic collapse serve as a powerful intrinsic trigger for apoptosis.[3][31] The combination of removing critical pro-survival signals and inflicting severe cellular stress makes this compound a potent inducer of apoptosis in cancer cells.[30][32]

Integrated Signaling Pathway Diagram

Caption: Integrated mechanism of this compound in cancer cells.

Experimental Validation Frameworks

To investigate the mechanism of action of this compound, a series of well-established in vitro assays can be employed. The following protocols provide a self-validating framework for assessing its effects on cell viability, STAT3 signaling, and mitochondrial function.

Protocol: Assessing Cytotoxicity using MTT Assay

This protocol quantifies cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[33][34]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[35]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[35]

-

MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[36]

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C.[36] Metabolically active cells will convert the MTT into visible purple crystals.[37]

-

Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[34][35] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[33]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[33][37]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

| Parameter | Expected Outcome with this compound | Rationale |

| Cell Viability (%) | Dose- and time-dependent decrease | Indicates cytotoxic/cytostatic effect. |

| IC₅₀ Value | Quantifiable value (µM) | Measures the potency of the compound. |

| Formazan Production | Decreased purple color intensity | Reflects reduced metabolic activity and cell death.[33] |

Protocol: Quantifying STAT3 Inhibition via Western Blotting

This protocol directly assesses the phosphorylation status of STAT3, providing direct evidence of pathway inhibition.[16][17]

Methodology:

-

Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well plates. Treat with varying concentrations of this compound for a predetermined time (e.g., 6-24 hours).

-

Protein Lysate Preparation: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[17]

-

Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[17]

-

Sample Preparation: Normalize protein concentrations for all samples. Add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[17]

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an 8-10% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBS-T to prevent non-specific antibody binding. BSA is often preferred for phospho-antibodies.[17]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705).[16][38][39]

-

Washing & Secondary Antibody: Wash the membrane three times with TBS-T. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Wash the membrane again. Apply an ECL substrate and capture the chemiluminescent signal using a digital imaging system.[17]

-

Stripping and Re-probing: To normalize the data, strip the membrane and re-probe for total STAT3 and a loading control like β-Actin or GAPDH.[38]

Caption: Western Blotting workflow for p-STAT3 detection.

Protocol: Measuring Mitochondrial Depolarization with JC-1 Assay

This assay uses the cationic dye JC-1 to measure mitochondrial membrane potential (ΔΨm), providing direct evidence of mitochondrial uncoupling.[40]

Methodology:

-

Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. After 24 hours, treat with this compound for a short duration (e.g., 1-6 hours). Include a vehicle control and a positive control for depolarization (e.g., 50 µM CCCP, a known uncoupler).[41]

-

JC-1 Staining Solution: Prepare a working solution of JC-1 dye (typically 1-10 µM) in pre-warmed cell culture medium or assay buffer.[42]

-

Staining: Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing: Aspirate the staining solution and wash the cells gently with 100 µL of pre-warmed assay buffer.

-

Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader.

-

J-aggregates (Healthy, polarized mitochondria): Excitation ~535 nm, Emission ~595 nm (Red fluorescence).

-

JC-1 monomers (Depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm (Green fluorescence).

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.[40][43]

Caption: Principle of the JC-1 Assay for mitochondrial potential.

Integrated Model and Future Perspectives

This compound presents a compelling anti-cancer strategy by launching a dual-pronged attack on cancer cell biology. It simultaneously cripples the cell's energy supply through mitochondrial uncoupling while dismantling a key pro-survival signaling network via STAT3 inhibition. This combination creates a state of overwhelming cellular stress that cancer cells cannot overcome, leading to robust apoptosis.

The future of this compound and related compounds in oncology is promising, but requires further investigation. Key areas for future research include:

-

Selectivity and In Vivo Efficacy: While showing promise in vitro, extensive preclinical studies in animal models are needed to confirm efficacy and assess the therapeutic window and potential toxicity to normal tissues.[3]

-

Combination Therapies: Its mechanism suggests strong potential for synergy with other treatments. For example, by inhibiting STAT3, it could overcome chemoresistance or radioresistance.[14][15][30]

-

Drug Delivery: The bioavailability of related compounds like Niclosamide has been a challenge. Developing novel formulations, such as nanoparticles or ethanolamine salts, could improve pharmacokinetic properties and enhance therapeutic outcomes.[1][2]

References

- Vertex AI Search. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Abcam. (n.d.). MTT assay protocol.

- Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3.

- Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1).

- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.

- G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.

- Protocols.io. (2023). MTT Assay protocol.

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- RayBiotech. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit.

- Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.

- Cell Signaling Technology. (n.d.). Mitochondrial Membrane Potential Assay Kit (I).

- Benchchem. (n.d.). Application Note: Western Blot Protocol for Analyzing p-STAT3 (Tyr705) Inhibition by Ilginatinib.

- Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot.

-

da Silva-Diz, V., et al. (2021). A novel and highly effective mitochondrial uncoupling drug in T-cell leukemia. Blood Advances. Retrieved January 10, 2026, from [Link]

-

Chen, W., et al. (2022). Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases. Cancers. Retrieved January 10, 2026, from [Link]

-

Abdel-Aziz, A. K., et al. (2019). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. RSC Advances. Retrieved January 10, 2026, from [Link]

-

Amu, G., et al. (2022). Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology. Pharmaceutics. Retrieved January 10, 2026, from [Link]

-

Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols. Retrieved January 10, 2026, from [Link]

-

Zhang, C. S., & Li, M. (2023). AMPK signaling and its targeting in cancer progression and treatment. Experimental & Molecular Medicine. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705).... Retrieved January 10, 2026, from [Link]

-

Wang, J., et al. (2022). The magic bullet: Niclosamide. Frontiers in Oncology. Retrieved January 10, 2026, from [Link]

-

Wang, J., et al. (2022). The magic bullet: Niclosamide. Frontiers in Oncology. Retrieved January 10, 2026, from [Link]

-

Li, Y., et al. (2021). Anthelminthic niclosamide inhibits tumor growth and invasion in cisplatin-resistant human epidermal growth factor receptor 2-positive breast cancer. Oncology Letters. Retrieved January 10, 2026, from [Link]

-

Bensaad, K., et al. (2018). Mitochondrial uncoupling reveals a novel therapeutic opportunity for p53-defective cancers. Nature Communications. Retrieved January 10, 2026, from [Link]

-

Child, J., et al. (2022). Exploring the therapeutic potential of mitochondrial uncouplers in cancer. Molecular Metabolism. Retrieved January 10, 2026, from [Link]

-

Li, X., et al. (2013). Autophagy and chemotherapy resistance: a promising therapeutic target for cancer treatment. Cell Death & Disease. Retrieved January 10, 2026, from [Link]

-

Rajan, S., et al. (2022). Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. International Journal of Molecular Sciences. Retrieved January 10, 2026, from [Link]

-

Yang, Z. J., et al. (2014). Suppression of autophagy by chloroquine sensitizes 5-fluorouracil-mediated cell death in gallbladder carcinoma cells. Cancer Gene Therapy. Retrieved January 10, 2026, from [Link]

-

Llaguno-Munive, M., et al. (2013). AMPK activation by oncogenesis is required to maintain cancer cell proliferation in astrocytic tumors. Molecular Cancer Research. Retrieved January 10, 2026, from [Link]

-

Max-Planck-Gesellschaft. (2020). New drug inhibits the growth of cancer cells. Retrieved January 10, 2026, from [Link]

-

Williams, T., et al. (2011). Targeting AMPK for cancer prevention and treatment. Frontiers in Bioscience. Retrieved January 10, 2026, from [Link]

-

Rather, R. A., & Bhagat, M. (2018). Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials. Cancers. Retrieved January 10, 2026, from [Link]

-

Hu, Y., et al. (2022). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. Frontiers in Pharmacology. Retrieved January 10, 2026, from [Link]

-

Kalender, A., et al. (2010). The mixed blessing of AMPK signaling in Cancer treatments. Cell Cycle. Retrieved January 10, 2026, from [Link]

-

Wu, X., et al. (2016). Overcoming chemo/radio-resistance of pancreatic cancer by inhibiting STAT3 signaling. Oncotarget. Retrieved January 10, 2026, from [Link]

-

Wu, X., et al. (2016). Overcoming chemo/radio-resistance of pancreatic cancer by inhibiting STAT3 signaling. Oncotarget. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloro-2-hydroxybenzamide. Retrieved January 10, 2026, from [Link]

-

Al-Otaibi, F., et al. (2023). Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. Heliyon. Retrieved January 10, 2026, from [Link]

-

Kumar, B., et al. (2014). STAT3 down regulates LC3 to inhibit autophagy and pancreatic cancer cell growth. The Journal of biological chemistry. Retrieved January 10, 2026, from [Link]

-

Jeon, S. M., et al. (2014). 5'-AMP-activated protein kinase (AMPK) supports the growth of aggressive experimental human breast cancer tumors. The Journal of biological chemistry. Retrieved January 10, 2026, from [Link]

-

Sharma, G., et al. (2022). Autophagy Agents in Clinical Trials for Cancer Therapy: A Brief Review. Cancers. Retrieved January 10, 2026, from [Link]

-

Gopal, Y. N. V. (2004). Apoptosis is a critical cellular event in cancer chemoprevention and chemotherapy by selenium compounds. Nutrition and Cancer. Retrieved January 10, 2026, from [Link]

-

Sak, K. (2017). Flavonoids in Cancer and Apoptosis. Cancers. Retrieved January 10, 2026, from [Link]

-

Wang, Y., et al. (2023). Targeting Cancer Cell Fate: Apoptosis, Autophagy, and Gold Nanoparticles in Treatment Strategies. International Journal of Molecular Sciences. Retrieved January 10, 2026, from [Link]

-

Marino, M. L., et al. (2014). Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro. Melanoma Research. Retrieved January 10, 2026, from [Link]

Sources

- 1. Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A novel and highly effective mitochondrial uncoupling drug in T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The magic bullet: Niclosamide [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. STAT3 down regulates LC3 to inhibit autophagy and pancreatic cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New drug inhibits the growth of cancer cells [mpg.de]

- 10. 5-Chloro-2-hydroxybenzamide | C7H6ClNO2 | CID 348094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The magic bullet: Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The mixed blessing of AMPK signaling in Cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. AMPK activation by oncogenesis is required to maintain cancer cell proliferation in astrocytic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Targeting AMPK for cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 5'-AMP-activated protein kinase (AMPK) supports the growth of aggressive experimental human breast cancer tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Autophagy and chemotherapy resistance: a promising therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Suppression of autophagy by chloroquine sensitizes 5-fluorouracil-mediated cell death in gallbladder carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Apoptosis is a critical cellular event in cancer chemoprevention and chemotherapy by selenium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Anthelminthic niclosamide inhibits tumor growth and invasion in cisplatin-resistant human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Mitochondrial uncoupling reveals a novel therapeutic opportunity for p53-defective cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. MTT assay protocol | Abcam [abcam.com]

- 34. broadpharm.com [broadpharm.com]

- 35. MTT (Assay protocol [protocols.io]

- 36. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 37. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 38. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 39. researchgate.net [researchgate.net]

- 40. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

- 41. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]

- 42. creative-bioarray.com [creative-bioarray.com]

- 43. raybiotech.com [raybiotech.com]

The Multifaceted Biological Activities of 5-Chlorosalicylamide and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification of privileged scaffolds that can be chemically modified to address a multitude of therapeutic targets is of paramount importance. 5-Chlorosalicylamide, a halogenated derivative of salicylamide, represents one such versatile core structure. Its derivatives have emerged as a significant class of bioactive molecules, demonstrating a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects. The presence of the chlorine atom at the 5-position of the salicylamide ring often enhances the lipophilicity and electronic properties of the molecule, contributing to its improved biological efficacy.[1] This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to support their endeavors in harnessing the therapeutic potential of this chemical class. We will delve into the mechanistic underpinnings of their anticancer and antimicrobial actions, provide detailed experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights to guide future drug design.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanism of action is often multifaceted, targeting key cellular processes involved in cancer cell proliferation, survival, and migration.

Mechanism of Action 1: Inhibition of Tubulin Polymerization

A primary and well-documented anticancer mechanism of several this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division.[4] By interfering with this process, these compounds induce cell cycle arrest, leading to apoptosis.

Notably, a novel series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives have been shown to be potent inhibitors of tubulin polymerization.[2][5] Molecular docking studies have revealed that these compounds bind to the colchicine-binding site on β-tubulin, a key pocket for many microtubule-destabilizing agents.[2][3] This binding prevents the assembly of tubulin heterodimers into microtubules, ultimately leading to the disruption of the mitotic spindle and cell cycle arrest at the G2/M phase.[2][5]

Signaling Pathway: Tubulin Polymerization Inhibition and Induction of Apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Mechanism of Action 2: Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[6][7] Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer, where it drives tumor initiation and progression.[8][9] Certain derivatives of this compound have been identified as inhibitors of the Wnt/β-catenin pathway.[10] The well-known anthelmintic drug Niclosamide, a chlorinated salicylanilide, is a potent inhibitor of this pathway.[7]

The canonical Wnt pathway is activated when a Wnt ligand binds to a Frizzled (FZD) receptor and its co-receptor LRP5/6.[11] This leads to the recruitment of the Dishevelled (DVL) protein and the disassembly of the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α), which normally phosphorylates β-catenin, targeting it for degradation.[6][8] Stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of target genes, such as c-myc and cyclin D1, that promote cell proliferation.[9][11] Some this compound derivatives are thought to inhibit this pathway by targeting components such as DVL, thereby preventing the stabilization and nuclear translocation of β-catenin.[10]

Signaling Pathway: Inhibition of the Wnt/β-catenin Pathway

Caption: Putative inhibition of the Wnt/β-catenin signaling pathway.

Quantitative Anticancer Activity

The in vitro anticancer efficacy of this compound derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) against various cancer cell lines.

| Derivative | Cancer Cell Line | GI50 (µM) | Reference |

| Compound 33 | Caco-2 (colorectal adenocarcinoma) | 3.3 | [2] |

| HCT-116 (colorectal carcinoma) | 5.9 | [2] | |

| MDA-MB-231 (breast adenocarcinoma) | 10.7 | [2] | |

| MCF-7 (breast adenocarcinoma) | 5.8 | [2] | |

| Compound 24 | Caco-2 | 7.5 | [2] |

| HCT-116 | 10.7 | [2] | |

| MDA-MB-231 | 8.3 | [2] | |

| MCF-7 | 5.6 | [2] | |

| (S)-RS4690 | HCT116 (colorectal carcinoma) | 7.1 | [10] |

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: Cells are fixed and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of the cell population in each phase of the cell cycle.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with the desired concentrations of the this compound derivative or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and decant the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate at room temperature for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect at least 10,000 events per sample. Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

In addition to their anticancer properties, this compound and its derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[5][12][13]

Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for many salicylamide derivatives is still under investigation, but it is believed that they may act as protonophores or proton shuttle inhibitors. This action disrupts the proton motive force across the microbial cell membrane, which is essential for ATP synthesis, nutrient transport, and maintenance of intracellular pH. By dissipating the proton gradient, these compounds can effectively de-energize the cell, leading to growth inhibition and cell death.

Furthermore, some salicylamide derivatives have been shown to inhibit various bacterial enzymes, including those involved in cell wall biosynthesis.

Spectrum of Antimicrobial Activity and Quantitative Data

Derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 | [5] |

| Escherichia coli | 1.6 | [5] | |

| Pseudomonas fluorescence | 2.8 | [5] | |

| Staphylococcus aureus | 3.4 | [5] | |

| Aspergillus niger | 47.5 | [5] | |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive Staphylococcus aureus | 15.62-31.25 (µmol/L) | [12][13] |

| Methicillin-resistant Staphylococcus aureus | 15.62-31.25 (µmol/L) | [12][13] | |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 (µmol/L) | [12][13] |

| Salicylamide | Neisseria gonorrhoeae (40 clinical isolates) | 8 - 32 | [13] |

Table 2: In Vitro Antimicrobial Activity of Selected this compound Derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth, and the MIC is determined as the lowest concentration of the agent that inhibits growth.

Step-by-Step Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights for the rational design of more potent and selective compounds.

For anticancer activity, the nature and position of substituents on the anilide ring of salicylanilides significantly influence their tubulin polymerization inhibitory activity.[2] For instance, the presence of a sulfonamide moiety coupled with a salicylamide scaffold has been shown to be a key feature for potent anticancer effects.[2][5]

In the context of antimicrobial activity, the lipophilicity of the molecule plays a crucial role. The introduction of halogen atoms, such as the 5-chloro substituent, generally enhances antimicrobial potency.[12] The nature of the substituent on the amide nitrogen also significantly impacts the spectrum and potency of antimicrobial activity.[5]

Future research in this area should focus on:

-

Lead Optimization: Synthesizing and evaluating new derivatives with modified substituents to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying the anticancer and antimicrobial activities of these compounds.

-

In Vivo Efficacy Studies: Evaluating the most promising derivatives in preclinical animal models of cancer and infectious diseases.

-

Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing anticancer and antimicrobial drugs to overcome drug resistance.

Conclusion

This compound and its derivatives represent a promising class of bioactive compounds with significant potential for the development of novel therapeutics. Their diverse biological activities, including potent anticancer and antimicrobial effects, coupled with their synthetic tractability, make them an attractive scaffold for medicinal chemists and drug discovery professionals. The in-depth understanding of their mechanisms of action, guided by robust in vitro evaluation protocols and SAR insights, will be instrumental in translating the therapeutic promise of these versatile molecules into clinical reality. This guide serves as a foundational resource to stimulate and support further research and development in this exciting field.

References

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2019). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. RSC Advances, 9(28), 15975–15993. [Link]

-

Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564. [Link]

-

Costantino, V., Della Sala, G., Scalia, S., D'Ursi, A. M., Ronga, L., & Bifulco, G. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules (Basel, Switzerland), 27(5), 1716. [Link]

-

Pauk, K., Stariat, J., Holas, O., Keltosova, S., Krystof, V., & Gucky, T. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed research international, 2015, 349534. [Link]

-

Zhan, T., Rindtorff, N., & Boutros, M. (2017). Wnt signaling in cancer. Oncogene, 36(11), 1461–1473. [Link]

-

Chen, W., Mook, R. A., Jr, Premont, R. T., & Wang, J. (2018). Niclosamide: A review of its multifunctional anticancer activities. IUBMB life, 70(3), 177–185. [Link]

-

Lee, Y., Lee, J., & Kim, H. (2019). Wnt/β-catenin signaling and cancer stem cells. Tumour biology : the journal of the International Society for Oncodevelopmental Biology and Medicine, 41(9), 1010428319875231. [Link]

-

Zhan, T., & Boutros, M. (2016). The Wnt signaling pathway in cancer. Methods in molecular biology (Clifton, N.J.), 1481, 185–203. [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC. (n.d.). Retrieved January 10, 2026, from [Link]

-

Targeting Wnt/β-Catenin Pathway in Cancer: Update on Effectors and Inhibitors. (2019). Cancers, 11(8), 1137. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

-

Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - MedChemComm (RSC Publishing). (n.d.). Retrieved January 10, 2026, from [Link]

-

New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species | Request PDF. (n.d.). Retrieved January 10, 2026, from [Link]

-

5-Chloro-2-hydroxybenzamide | C7H6ClNO2 | CID 348094 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European journal of medicinal chemistry, 50, 433–440. [Link]

-

Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

-

Antibacterial Compounds Isolated from Endophytic Fungi Reported from 2021 to 2024. (2025). Journal of Fungi, 11(7), 567. [Link]

-

Jones, J. R. (2013). Review of bioactive glass: from Hench to hybrids. Acta biomaterialia, 9(1), 4457–4486. [Link]

-

Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. (2016). Acta Pharmaceutica Sinica B, 6(3), 191-197. [Link]

-

Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. (2017). Acta Pharmacologica Sinica, 38(8), 1184-1196. [Link]

-

Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics. (2022). International Journal of Molecular Sciences, 23(19), 11776. [Link]

-

MIC values against plant-pathogenic fungi and yeasts | Download Table. (n.d.). Retrieved January 10, 2026, from [Link]

-

Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3628-3637. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry, 173, 199-235. [Link]

-

Development of tubulin polymerization inhibitors as anticancer agents. (2023). Expert Opinion on Therapeutic Patents, 33(11), 845-860. [Link]

-

Tubulin polymerization inhibitors. (2024). In Current Molecular Targets of Heterocyclic Compounds for Cancer Therapy (pp. 395-417). Elsevier. [Link]

Sources

- 1. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | CoLab [colab.ws]

- 13. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to 5-Chlorosalicylamide as a Potential Tubulin Polymerization Inhibitor

Abstract